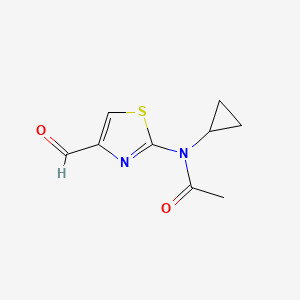
2-(2-Bromophenyl)thiazole-4-carboxylic acid
Übersicht
Beschreibung
“2-(2-Bromophenyl)thiazole-4-carboxylic acid” is a chemical compound that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The compound has a molecular formula of C10H6BrNO2S .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of substituted 2-bromo-1-phenylethan-1-one with ethyl 2-amino-2-thioxoacetate in ethanol. The solution is heated at reflux for 6 hours and then cooled to room temperature .Molecular Structure Analysis
The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The NMR data provides detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The bromine atom in the compound also makes it a good candidate for further reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.13 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-(2-Bromophenyl)thiazole-4-carboxylic acid: and its derivatives have been studied for their potential as antimicrobial agents. The thiazole ring, a core structure in this compound, is known for its presence in many biologically active molecules. Research has shown that modifications to the thiazole ring can lead to compounds with significant antibacterial properties .
Anticancer Properties
Thiazole derivatives have been synthesized and evaluated for their anticancer activities. Some derivatives have shown promising results against certain human tumor cell lines, including breast adenocarcinoma and prostate cancer . The bromophenyl group in 2-(2-Bromophenyl)thiazole-4-carboxylic acid could be modified to enhance these properties.
Anti-inflammatory and Analgesic Effects
Compounds containing the thiazole moiety have been reported to exhibit analgesic and anti-inflammatory activities. This suggests that 2-(2-Bromophenyl)thiazole-4-carboxylic acid could be a precursor for developing new drugs that target pain and inflammation .
Antiviral Applications
Thiazole derivatives have also been explored for their antiviral activities. Given the structural importance of the thiazole ring in such compounds, 2-(2-Bromophenyl)thiazole-4-carboxylic acid could serve as a key intermediate in the synthesis of antiviral drugs .
Neuroprotective Effects
The neuroprotective potential of thiazole compounds is another area of interest. These compounds can play a role in the synthesis of neurotransmitters and have implications in the treatment of neurodegenerative diseases .
Antidiabetic Activity
Thiazolidinone, a related scaffold to thiazole, has shown anti-diabetic properties. This opens up possibilities for 2-(2-Bromophenyl)thiazole-4-carboxylic acid to be used in the synthesis of antidiabetic medications .
Organic Synthesis Intermediates
2-(2-Bromophenyl)thiazole-4-carboxylic acid: can be used as an intermediate in organic synthesis, contributing to the development of various pharmaceutical compounds .
Chemical Reaction Accelerators
Due to the reactive nature of the thiazole ring, this compound can be utilized as a chemical reaction accelerator, aiding in various synthesis processes .
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYCBOMUAAYYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655503 | |
| Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
955400-49-4 | |
| Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373374.png)
![(6-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1373375.png)

![2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373381.png)



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione](/img/structure/B1373386.png)
![5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1373389.png)


![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)